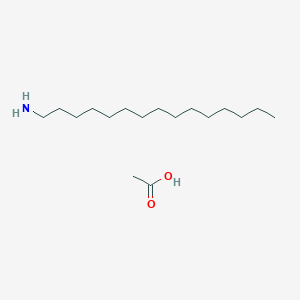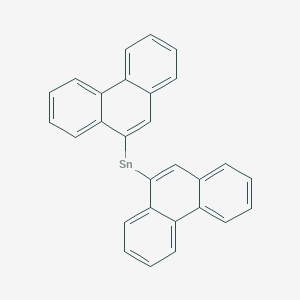![molecular formula C16H18O4 B14364904 2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol CAS No. 90139-54-1](/img/structure/B14364904.png)
2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol is an organic compound with the molecular formula C16H18O4. It is a phenolic ether, characterized by the presence of methoxy and phenoxy groups attached to a phenol core. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol typically involves the reaction of 2-methoxy-4-methylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two phenolic units. The reaction conditions often include:
Temperature: 60-80°C
Catalysts: Acidic catalysts like hydrochloric acid or basic catalysts like sodium hydroxide
Solvents: Common solvents include ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency of the reaction while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives
Reduction: Alcohols and reduced phenolic compounds
Substitution: Halogenated or nitrated phenolic ethers
Aplicaciones Científicas De Investigación
2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. The compound may also interact with enzymes and proteins, modulating their activity and contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-methylphenol: Shares the methoxy and phenol groups but lacks the additional phenoxy group.
4-Methylguaiacol: Similar structure with a methoxy and hydroxyl group on the aromatic ring.
2-Methoxy-4-vinylphenol: Contains a vinyl group instead of the methoxy-methyl linkage.
Uniqueness
2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
90139-54-1 |
|---|---|
Fórmula molecular |
C16H18O4 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
2-methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol |
InChI |
InChI=1S/C16H18O4/c1-11-4-7-14(16(8-11)19-3)20-10-12-5-6-13(17)15(9-12)18-2/h4-9,17H,10H2,1-3H3 |
Clave InChI |
AMDRDPIHRDPQCN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCC2=CC(=C(C=C2)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


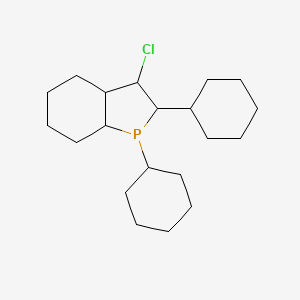
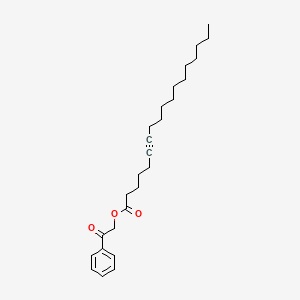
![5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14364843.png)
![3-[2-(5-Methylthiophen-2-yl)ethyl]-5-phenyl-1,3-oxazolidine-2,4-dione](/img/structure/B14364850.png)
![2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14364851.png)
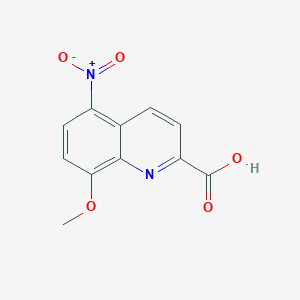
![1,1'-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14364857.png)

![1,1-Dimethyl-4-[3-(1-methylpiperidin-4-yl)propyl]piperidin-1-ium](/img/structure/B14364869.png)
